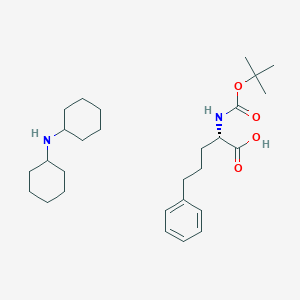

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

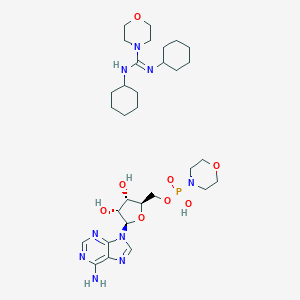

The synthesis of compounds related to dicyclohexylamine often involves complex reactions and procedures. For example, the synthesis of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, a compound closely related to our compound of interest, involves the formation of Boc-l-threoninate anions and dicyclohexylaminium cations, connected via a network of hydrogen bonds (Bryndal & Lis, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds shows complex interactions. In the case of Dicyclohexylaminium N-(tert-butoxycarbonyl)-l-threoninate, it has a monoclinic structure with chains of ions running along an axis, influenced by hydrogen bonding (Bryndal & Lis, 2007).

Chemical Reactions and Properties

Chemical reactions involving dicyclohexylamine derivatives are typically characterized by the formation of ion-quadruples connected by hydrogen bonds. These reactions yield compounds with unique molecular structures and properties (Baranowska et al., 2006).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been studied for its crystal structure, revealing Boc-l-threoninate anions and dicyclohexylaminium cations. A network of O—H⋯O and N—H⋯O hydrogen bonds leads to chains of ions running along the b axis, indicating its potential for detailed structural analysis in materials science and chemistry (Bryndal & Lis, 2007).

Catalysis and Organic Synthesis

Research highlights the utility of dicyclohexylamine in catalysis and organic synthesis. For instance, it is mentioned in the context of α-arylation of esters catalyzed by palladium complexes, suggesting its role in facilitating complex organic transformations (Huang, Deluca, & Hartwig, 2012). Furthermore, dicyclohexylamine is involved in enantioselective α-aminations of 1,3-dicarbonyl compounds, showcasing its application in the synthesis of chiral molecules (Kumar, Ghosh, & Gladysz, 2016).

Heterogeneous Catalysis

The compound has been used in the N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient and environmentally benign catalyst. This highlights its role in improving the sustainability and efficiency of chemical processes (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Molecular Complex Formation

Studies have explored the interaction of dicyclohexylamine with phenols, revealing the formation of stable 1:1 molecular complexes. This could have implications for understanding molecular interactions and designing new materials or chemical sensors (Komissarova, Vol’eva, Belostotskaya, Kurkovskaya, & Starikova, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375925 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate | |

CAS RN |

113756-89-1 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)